Technical Guide: Solifenacin-13C6 Succinate in Bioanalytical Quantitation
Technical Guide: Solifenacin-13C6 Succinate in Bioanalytical Quantitation
[1]
Executive Summary
This technical guide details the structural characteristics, physicochemical properties, and bioanalytical utility of Solifenacin-13C6 Succinate . While Solifenacin Succinate is a widely prescribed muscarinic antagonist for overactive bladder (OAB), its precise quantification in biological matrices (plasma, urine) requires rigorous internal standardization.[1]
This guide advocates for the use of the 13C-labeled stable isotope over traditional deuterated standards (e.g., Solifenacin-d5). The 13C6 isotopolog offers superior stability and chromatographic co-elution, eliminating the "deuterium isotope effect" that often compromises LC-MS/MS accuracy in regulated bioanalysis.[1]
Part 1: Chemical Identity & Structural Analysis[1]
The Core Molecule: Solifenacin Succinate
Solifenacin is a quinuclidine derivative acting as a competitive muscarinic M3 receptor antagonist.[1][2] The succinate salt is the pharmaceutical form, chosen for its solubility and stability profile.
| Feature | Specification |
| IUPAC Name | (1S)-(3R)-1-azabicyclo[2.2.2]oct-3-yl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate |
| CAS Number (Unlabeled) | 242478-38-2 |
| Molecular Formula | |
| Molecular Weight (Salt) | 480.55 g/mol |
| Molecular Weight (Free Base) | 362.47 g/mol |
| Monoisotopic Mass (Free Base) | 362.1994 Da |
The Isotopolog: Solifenacin-13C6 Succinate
The 13C6 analog is synthesized by replacing six specific Carbon-12 atoms with Carbon-13 stable isotopes.[1] The most robust labeling position is the phenyl ring of the tetrahydroisoquinoline moiety. This position is metabolically stable and resistant to back-exchange.[1]
| Feature | Specification |
| Labeling Position | Phenyl ring (C6) |
| Isotopic Enrichment | |
| Molecular Formula | |
| Mass Shift | +6.02 Da (approx) |
| Molecular Weight (Salt) | ~486.6 g/mol |
| MW (Free Base) | ~368.5 g/mol |
| Monoisotopic Mass (Free Base) | 368.2196 Da |
Part 2: The Physics of Isotopic Labeling (Why 13C?)
In high-sensitivity LC-MS/MS assays, the choice of Internal Standard (IS) dictates the robustness of the method.
The Deuterium Problem
Deuterated standards (e.g., Solifenacin-d5) are cheaper but suffer from the Deuterium Isotope Effect .[1] The C-D bond is shorter and stronger than the C-H bond, slightly altering the molecule's lipophilicity.
-
Result: Deuterated analogs often elute earlier than the analyte on Reverse Phase (C18) columns.[1]
-
Consequence: The IS and the analyte elute in slightly different matrix windows, meaning the IS may not accurately compensate for ion suppression zones caused by phospholipids or salts.
The 13C Advantage
Carbon-13 is chemically identical to Carbon-12 regarding lipophilicity and pKa.[1]
-
Result: Perfect co-elution.
-
Consequence: The Solifenacin-13C6 experiences the exact same matrix effects (ion suppression/enhancement) as the native Solifenacin, providing the highest tier of quantitative accuracy.
Part 3: Bioanalytical Application (LC-MS/MS)
Mass Spectrometry Transitions
Solifenacin ionizes efficiently in Positive Electrospray Ionization (+ESI) mode.[1] The succinate counter-ion dissociates in the source; therefore, we monitor the protonated free base
Fragmentation Logic:
The primary fragment (
-
Native Solifenacin: Precursor 363.2
Product 110.2[1] -
Solifenacin-13C6 (Phenyl Label): Precursor 369.2
Product 110.2
Note on Transitions: Since the 13C label is on the phenyl ring, and the dominant fragment (quinuclidine) does not contain the phenyl ring, the product ion mass remains 110.2. The specificity comes from the shift in the Precursor ion (+6 Da).[1]
Visualizing the Workflow
The following diagram illustrates the bioanalytical logic, from structure to detection.
Figure 1: Comparative workflow of Native vs. 13C6-Labeled Solifenacin in LC-MS/MS, highlighting the co-elution advantage and fragmentation logic.
Part 4: Experimental Protocol (Validated Method)
This protocol is designed for high-throughput PK studies using Protein Precipitation (PPT) , which is faster than Liquid-Liquid Extraction (LLE) while maintaining sensitivity when using a 13C IS.[1]
Reagents & Preparation
-
Stock Solution: Dissolve Solifenacin-13C6 Succinate in Methanol (1 mg/mL free base equivalent).
-
Working IS Solution: Dilute stock to 50 ng/mL in Acetonitrile.
-
Mobile Phase A: 10mM Ammonium Formate + 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Sample Extraction Workflow
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Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
IS Addition: Add 200 µL of Working IS Solution (Solifenacin-13C6 in ACN).
-
Vortex: Mix at high speed for 5 minutes.
-
Centrifugation: Spin at 4,000 rpm for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of supernatant to a fresh plate.
-
Dilution: Add 100 µL of Mobile Phase A (Water buffer) to match initial mobile phase conditions (prevents peak broadening).
LC-MS/MS Parameters[1][2][6][7]
| Parameter | Setting |
| Column | Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min: 10% B 0.5-2.5 min: Ramp to 90% B 2.5-3.0 min: Hold 90% B 3.1 min: Re-equilibrate 10% B |
| Run Time | 4.0 Minutes |
| Ion Source | ESI Positive |
| MRM (Analyte) | 363.2 |
| MRM (IS) | 369.2 |
Part 5: Pharmacological Context[1][2][4]
Understanding the target is crucial for interpreting PK data.[1] Solifenacin is a competitive antagonist with high affinity for M3 muscarinic receptors .[1][3]
-
Mechanism: Blocks acetylcholine binding at M3 receptors on the detrusor muscle.[1][2]
-
Physiological Effect: Inhibits bladder contraction, increasing residual urine volume and decreasing urgency.[1]
-
PK Profile: Long half-life (45-68 hours), necessitating high-sensitivity assays (LLOQ < 1.0 ng/mL) to track elimination phases accurately.[1]
Figure 2: Mechanism of Action showing Solifenacin's competitive antagonism at the M3 receptor preventing detrusor contraction.
References
-
PubChem. (2025).[1][3] Solifenacin Succinate Compound Summary. National Library of Medicine. Available at: [Link][1]
-
FDA Access Data. (2004).[1][4] VESIcare (solifenacin succinate) Tablets Label. U.S. Food and Drug Administration.[5] Available at: [Link][1]
- Macek, J., Ptáček, P., & Klíma, J. (2010). Determination of solifenacin in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Chromatography B.
-
DrugBank Online. (2025). Solifenacin: Pharmacology and PK Profile. Available at: [Link][1]
Sources
- 1. Solifenacin Succinate | C27H32N2O6 | CID 216457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Solifenacin | C23H26N2O2 | CID 154059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Compound: SOLIFENACIN SUCCINATE (CHEMBL1200803) - ChEMBL [ebi.ac.uk]
- 5. Solifenacin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
